molecular formula C7H5BrClNO2 B578009 Methyl 3-bromo-6-chloropicolinate CAS No. 1214328-96-7

Methyl 3-bromo-6-chloropicolinate

Cat. No.: B578009
CAS No.: 1214328-96-7
M. Wt: 250.476
InChI Key: APCPBNNLVCVDPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-6-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of methyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 3-bromo-6-chloropicolinate serves as an important building block in the synthesis of more complex organic molecules. Its bromine and chlorine substituents allow for selective reactions that are crucial in creating diverse chemical entities. This compound can undergo various chemical transformations, including:

  • Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups, facilitating the synthesis of novel derivatives.
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield different derivatives, expanding its utility in synthetic chemistry.

The ability to modify this compound through controlled reactions makes it a valuable tool for chemists aiming to develop new materials or pharmaceuticals .

Biological Research

Potential Biological Activities
Research indicates that this compound exhibits several notable biological activities, making it a candidate for further investigation in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, similar to other halogenated picolinic acid derivatives. Its unique structural features enhance its interaction with microbial targets .
  • Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes, which could be relevant in drug development targeting diseases such as cancer and metabolic disorders. For instance, it may influence pathways related to retinol-binding protein levels, which are linked to metabolic diseases .
  • Receptor Interactions : The compound may interact with various receptors, potentially influencing physiological responses and offering therapeutic avenues for treating conditions like obesity and type 2 diabetes .

Pharmacological Applications

Therapeutic Potential
The pharmacological potential of this compound is under investigation, particularly concerning its effects on metabolic pathways. Research has shown that it can lower serum levels of retinol-binding protein (RBP4), which is associated with metabolic disorders. This suggests that the compound could have therapeutic applications in managing conditions such as obesity and diabetes .

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloropicolinate involves its interaction with various molecular targets. The bromine and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to different receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-6-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 3-bromo-6-chloropicolinate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and research findings.

  • Chemical Formula : C₇H₅BrClNO₂
  • Molecular Weight : 264.50 g/mol
  • CAS Number : 1214328-96-7

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of its interactions with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

Enzyme Inhibition Profile

EnzymeInhibition Activity
CYP1A2Yes
CYP2C19No
CYP2C9No
CYP2D6No
CYP3A4No

The compound is a known inhibitor of CYP1A2, which suggests its potential to affect the metabolism of other drugs processed by this enzyme .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and chlorine atoms in its structure enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the molecular structure can significantly influence the compound's activity. For instance, the substitution patterns on the picolinate ring have been shown to alter enzyme inhibition potency and selectivity .

Case Studies and Research Findings

  • Antimicrobial Activity : A study focusing on compounds similar to this compound demonstrated significant antimicrobial properties against Mycobacterium tuberculosis, particularly targeting dormant bacilli. The compound's ability to modulate specific signaling pathways was highlighted as a potential mechanism for its efficacy .
  • Pharmacokinetics : The compound has been evaluated for its pharmacokinetic properties, revealing favorable absorption characteristics. Its calculated log P values indicate moderate lipophilicity, which is conducive for oral bioavailability .
  • Toxicological Assessment : Preliminary toxicity studies have indicated that this compound exhibits low acute toxicity but can cause skin irritation upon contact. These findings are crucial for safety evaluations in drug development .

Properties

IUPAC Name

methyl 3-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCPBNNLVCVDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673233
Record name Methyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214328-96-7
Record name Methyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-6-chloropyridine-2-carboxylic acid (2.00 g, 8.46 mmol) in MeOH (40 ml) was added H2SO4 (189 μl, 3.55 mmol) and the solution was heated to reflux for 16 h. The reaction was cooled and the MeOH removed under reduced pressure, the resulting solid was dissolved in EtOAc (100 ml) and washed with saturated NaHCO3 solution (2×50 ml) followed by brine (50 ml), dried (Na2SO4) and evaporated under reduced pressure to afford the title compound as an off-white solid (1.97 g, 93%) which was used without any further purification. LC-MS 98%, m/z=249.8/251.7/253.7
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
189 μL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
93%

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